molecular formula C21H28O4 B4963008 2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene

Cat. No.: B4963008
M. Wt: 344.4 g/mol
InChI Key: BCHXJAMVPPAZLN-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a methoxy group, a methyl group, and a butoxy group attached to a benzene ring. The compound’s structure is complex, involving multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 2-methoxy-4-methylphenol with 4-(2-propan-2-yloxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-4-methylbenzene.

    Substitution: Formation of halogenated derivatives such as 2-methoxy-4-methyl-1-bromo-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene.

Scientific Research Applications

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the butoxy and phenoxy substituents.

    4-(2-Propan-2-yloxyphenoxy)butyl bromide: An intermediate used in the synthesis of the target compound.

Uniqueness

2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene is unique due to its combination of functional groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXJAMVPPAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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